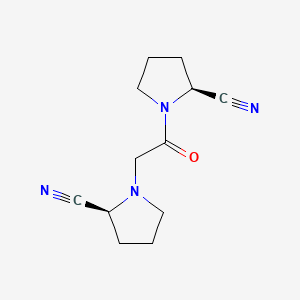
(2S,2'S)-1,1'-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile is a complex organic compound that features a unique structure with two pyrrolidine rings connected by an ethanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile typically involves the reaction of pyrrolidine derivatives with an appropriate ethanediyl precursor. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific stereochemistry.
Medicine
In medicine, (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and bis-pyrrolidine compounds with different substituents.
Uniqueness
What sets (2S,2’S)-1,1’-(1-Oxo-1,2-ethanediyl)bis-2-pyrrolidinecarbonitrile apart is its specific stereochemistry and the presence of the ethanediyl bridge, which may confer unique biological and chemical properties.
特性
分子式 |
C12H16N4O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(2S)-1-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C12H16N4O/c13-7-10-3-1-5-15(10)9-12(17)16-6-2-4-11(16)8-14/h10-11H,1-6,9H2/t10-,11-/m0/s1 |
InChIキー |
QQLRWOKOKPNRJF-QWRGUYRKSA-N |
異性体SMILES |
C1C[C@H](N(C1)CC(=O)N2CCC[C@H]2C#N)C#N |
正規SMILES |
C1CC(N(C1)CC(=O)N2CCCC2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
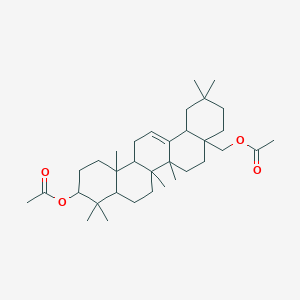
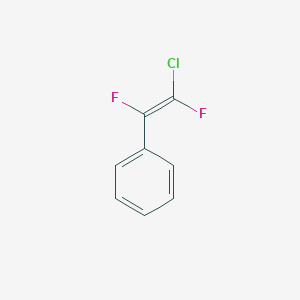
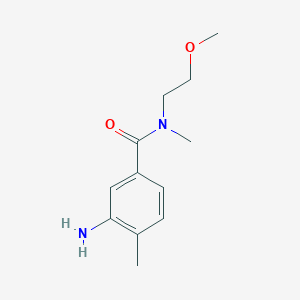



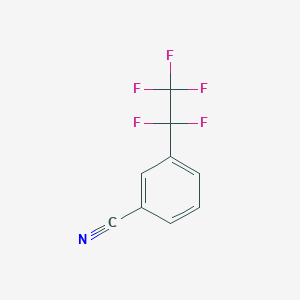

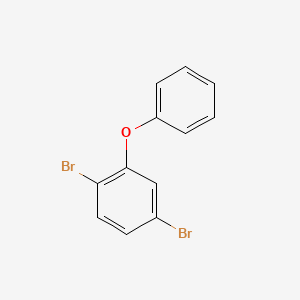

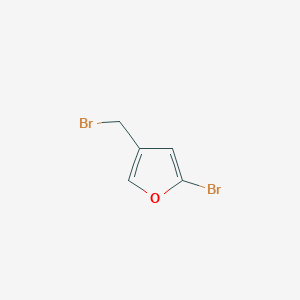
![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
